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Compound of Interest

Compound Name: 2,8-Quinolinediol

Cat. No.: B032275

An In-depth Technical Guide to 2,8-Quinolinediol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Quinolinediol, a heterocyclic organic compound, is a derivative of quinoline with hydroxyl
groups at the 2 and 8 positions. It exists in tautomeric equilibrium with 8-hydroxy-2(1H)-
qguinolinone. This document provides a comprehensive overview of the chemical and physical
properties of 2,8-Quinolinediol, its molecular structure, and a summary of its biological
significance and potential applications based on current research. While it is recognized as an
endogenous metabolite, its specific roles in signaling pathways are still under investigation.

Chemical Structure and Identification

2,8-Quinolinediol is an aromatic heterocyclic compound. The presence of hydroxyl groups
allows for hydrogen bonding, which influences its physical properties such as melting point and
solubility. The structure is characterized by a quinoline core, which consists of a benzene ring
fused to a pyridine ring.

Below is a visualization of the 2,8-Quinolinediol chemical structure, specifically showing its
common tautomeric form, 8-hydroxy-2(1H)-quinolinone.
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Caption: Chemical structure of 8-hydroxy-2(1H)-quinolinone, a major tautomer of 2,8-

Quinolinediol.

Physicochemical Properties

A summary of the key chemical and physical properties of 2,8-Quinolinediol is provided in the
table below for easy reference and comparison.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b032275?utm_src=pdf-body
https://www.benchchem.com/product/b032275?utm_src=pdf-body
https://www.benchchem.com/product/b032275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

IUPAC Name 8-hydroxyquinolin-2(1H)-one [1]
2,8-Dihydroxyquinoline, 8-

Synonyms Hydroxycarbostyril, Quinoline- [2][3]
2,8-diol

CAS Number 15450-76-7 [2][4]

Molecular Formula CoH7NO2 [21[3114]

Molecular Weight 161.16 g/mol [2][4]
White to light yellow crystalline

Appearance [2]
powder

Melting Point 240-245°C (decomposes) [2]

Density 1.35 g/cm3 [2]
Sparingly soluble in cold water;

N soluble in alkaline solutions

Solubility ) ] [2][5]
and polar organic solvents like
DMSO and ethanol.
OC1=C2NC(=0)C=CC2=CC=

SMILES [1114]
C1
InChl=1S/C9H7NO2/c11-7-3-

InChl 1-2-6-4-5-8(12)10-9(6)7/h1- [1][3]
5,11H,(H,10,12)
ZXZKYYHTWHJIHFT-

InChl Key [3]
UHFFFAOYSA-N

UV max 234, 258 nm (in DMSO) [3]

Experimental Protocols

Synthesis
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While a specific, detailed protocol for the synthesis of 2,8-Quinolinediol is not readily available
in the reviewed literature, general methods for the synthesis of 8-hydroxyquinoline derivatives
can be adapted. The most common methods include the Skraup and Friedlander syntheses.[6]

o Skraup Synthesis: This method typically involves the reaction of an aromatic amine with
glycerol, sulfuric acid, and an oxidizing agent. For 2,8-Quinolinediol, a substituted
aminophenol would likely serve as the starting material.

» Friedlander Synthesis: This approach involves the condensation of a substituted o-
aminobenzaldehyde or o-aminoacetophenone with a compound containing a reactive
methylene group.[6]

Modern synthetic approaches may also utilize transition-metal-catalyzed C-H functionalization
methods.[5] It is also noted that 2,8-Quinolinediol can be used as a starting reagent for the
preparation of 32-adrenergic receptor agonists like Procaterol and Indacaterol.

Analysis

Standard analytical techniques are employed to characterize 2,8-Quinolinediol.

» High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC, with
reported purities of 299.0%.[2] A reverse-phase column could be utilized with a suitable

mobile phase, such as a mixture of acetonitrile and water with a modifying agent like formic
acid, to achieve separation.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are crucial for
structural elucidation. The spectra would confirm the presence of the aromatic and
heterocyclic protons and carbons, as well as the hydroxyl groups.

e Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

« Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic
functional groups, such as the O-H and C=0 stretching vibrations.

Biological Activity and Signaling Pathways
Biological Significance
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2,8-Quinolinediol is recognized as an endogenous metabolite.[3] Notably, elevated serum
levels of 2,8-quinolinediol have been observed in hemodialysis patients experiencing mild
cognitive decline, suggesting a potential link to neurological processes in this patient
population.[3]

The broader class of 8-hydroxyquinoline derivatives, to which 2,8-Quinolinediol belongs,
exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal
effects.[4] These compounds are known for their ability to chelate metal ions, which is often
implicated in their mechanism of action.[1]

Potential Applications and Mechanisms of Action

o Pharmaceutical Intermediate: 2,8-Quinolinediol serves as a precursor in the synthesis of
more complex bioactive molecules, including those targeting neurological and cardiovascular
pathways.[5]

» Antimicrobial and Antiviral Potential: While the specific activity of 2,8-Quinolinediol is not
extensively detailed, related quinoline derivatives have shown promise as antimicrobial and
antiviral agents.[5] The proposed mechanism for some of these compounds involves the
inhibition of enzymes essential for pathogen replication.[5]

o Fluorescent Probes: The conjugated system of the quinoline ring and its ability to form
complexes with metal ions make it a candidate for the development of fluorescent probes.[5]

Signaling Pathways

Currently, there is limited specific information in the scientific literature detailing the direct
involvement of 2,8-Quinolinediol in defined signaling pathways. Research into the biological
activity of quinoline derivatives is ongoing, and future studies may elucidate the specific
molecular targets and signaling cascades modulated by 2,8-Quinolinediol. Given its status as
an endogenous metabolite, it may play a role in metabolic pathways that are yet to be fully
characterized.

Conclusion

2,8-Quinolinediol is a well-characterized small molecule with established physicochemical
properties. While its biological role is still being fully elucidated, its identification as an
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endogenous metabolite and its association with certain clinical conditions highlight its potential
significance. The broader family of 8-hydroxyquinolines demonstrates diverse and potent
biological activities, suggesting that 2,8-Quinolinediol may also possess important
pharmacological properties. Further research is warranted to explore its specific mechanisms
of action and its role in biological signaling pathways, which could open new avenues for its
application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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